Product packaging for 2-Amino-[1,1'-biphenyl]-3-ol(Cat. No.:)

2-Amino-[1,1'-biphenyl]-3-ol

Cat. No.: B8775887
M. Wt: 185.22 g/mol
InChI Key: AVJWZOLSWBETCM-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Compound Chemistry

Biphenyl compounds are a significant class of organic molecules characterized by two phenyl rings linked by a single carbon-carbon bond. ontosight.ai This structural framework is foundational in numerous areas, including synthetic organic chemistry, medicinal chemistry, and materials science. rsc.org The biphenyl structure is not merely a passive scaffold; the rotational ability around the single bond connecting the two rings allows for different molecular conformations. ontosight.ai When bulky substituents are present on the rings, this rotation can be hindered, leading to a form of axial chirality known as atropisomerism, a feature exploited in asymmetric synthesis and drug design. rsc.org

Biphenyls and their derivatives are integral to a wide array of applications. They serve as key intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and liquid crystals. rsc.org The basic biphenyl structure is found in numerous natural products with significant biological activity, such as the antibiotic vancomycin. rsc.org In materials science, their electrical conductivity has been harnessed in the development of organic light-emitting diodes (OLEDs). ontosight.airsc.org However, it is also important to note that some halogenated biphenyls, like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are known for their environmental persistence and toxicity. ontosight.ai The versatility and importance of the biphenyl moiety ensure that it remains a fundamental building block in modern chemistry. rsc.org

Academic Significance and Research Trajectory of 2-Amino-[1,1'-biphenyl]-3-ol

This compound, also referred to as 2'-Amino-biphenyl-3-ol in some literature, is an organic compound featuring a biphenyl core with an amino (-NH2) group and a hydroxyl (-OH) group attached to one of the phenyl rings. ontosight.ai Its specific chemical structure imparts distinct properties that are crucial for its interactions in biological and chemical systems. ontosight.ai

A significant aspect of its research trajectory is its identification as a metabolite. For instance, related biphenyl structures are known to be metabolites of widely used substances. 3-Hydroxycarbofuran, itself a major metabolite of the carbamate (B1207046) pesticide Carbofuran, undergoes further transformation in biological systems. nih.govt3db.ca The study of such metabolites is crucial for understanding the biotransformation and potential effects of parent compounds in organisms and the environment.

The synthesis of this compound and its analogs can be accomplished through various organic synthesis routes, often involving cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the central biphenyl bond, followed by the introduction or modification of the amino and hydroxyl functional groups. ontosight.aichemicalbook.comacs.org For example, a common strategy involves coupling a suitably protected aminophenyl boronic acid with a hydroxyphenyl halide (or vice versa), followed by deprotection.

Overview of Contemporary Research Directions

Current research involving this compound and its structural motifs is primarily concentrated in the field of medicinal chemistry and drug discovery. The biphenyl scaffold, decorated with amino and hydroxyl groups, serves as a valuable pharmacophore for designing molecules that can interact with specific biological targets.

Recent studies have utilized derivatives of the 2-amino-[1,1'-biphenyl] core to develop potent and selective inhibitors for therapeutic targets in oncology. For example, a 2024 study in the Journal of Medicinal Chemistry described the design of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective inhibitors of PKMYT1, a protein kinase identified as a synthetic lethal target for breast cancers with CCNE1 amplification. nih.gov This research highlights the utility of the 2-aminobiphenyl (B1664054) scaffold in creating targeted cancer therapies. The strategic placement of functional groups on the biphenyl core allows for fine-tuning of binding interactions with enzyme active sites, enhancing both potency and selectivity. nih.gov

Furthermore, the broader class of aminobiphenyls continues to be explored for various biological activities. Research has shown that derivatives of these compounds can possess antibacterial, anti-inflammatory, and antioxidant properties. ontosight.airesearchgate.net The amino and hydroxyl groups on this compound are particularly interesting as they can participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to biological macromolecules like enzymes and receptors. The ongoing exploration of these interactions fuels the design of new therapeutic agents and molecular probes.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 889945-09-9 chemicalbook.combldpharm.com
Molecular Formula C12H11NO chemicalbook.com
Molecular Weight 185.22 g/mol chemicalbook.com
Synonyms 2'-AMINO-BIPHENYL-3-OL, 2'-Amino-biphenyl 3-ol ontosight.aichemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B8775887 2-Amino-[1,1'-biphenyl]-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-amino-3-phenylphenol

InChI

InChI=1S/C12H11NO/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8,14H,13H2

InChI Key

AVJWZOLSWBETCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)N

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Amino 1,1 Biphenyl 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 2-Amino-[1,1'-biphenyl]-3-ol and its derivatives, the aromatic region of the spectrum is particularly informative. For a related compound, 2-amino-4-phenylphenol, the aromatic protons appear in a multiplet between δ 7.47 and 7.52 ppm. rsc.org The protons on the phenyl-substituted ring typically show distinct signals. For instance, in one derivative, two protons of a phenyl group appear as a multiplet between δ 7.80 and 7.88 ppm. rsc.org The protons on the amino and hydroxyl-bearing ring also give characteristic signals. For example, the proton ortho to the hydroxyl group and meta to the amino group in a derivative appears as a doublet of doublets. The chemical shifts of the amino (-NH₂) and hydroxyl (-OH) protons can vary and often appear as broad singlets due to hydrogen bonding and exchange with the solvent. chemicalbook.com

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

Compound/Derivative Solvent Chemical Shift (δ ppm) and Multiplicity Reference
2-Amino-4-phenylphenol DMSO-d₆ 9.0 (s, 1H, OH), 7.49 (d, 1H), 7.37 (t, 1H), 7.26 (d, 1H), 6.94 (d, 1H), 6.75 (d, 1H), 6.73 (dd, 1H), 4.6 (s, 2H, NH₂) chemicalbook.com
Derivative 1 CDCl₃ 7.88–7.80 (m, 2H), 7.77 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 2.0 Hz, 1H), 7.54–7.41 (m, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.06–6.97 (m, 1H), 6.95–6.88 (m, 1H), 6.82 (t, J = 7.3 Hz, 1H) rsc.org
Derivative 2 CDCl₃ 7.69–7.60 (m, 2H), 7.54 (d, J = 1.8 Hz, 1H), 7.40 (dd, J = 8.8, 2.1 Hz, 1H), 7.13 (d, J = 2.3 Hz, 1H), 7.08 (dd, J = 8.6, 2.2 Hz, 2H), 6.97–6.90 (m, 1H), 6.77–6.69 (m, 2H), 5.10 (s, 1H) rsc.org

Note: The table presents a selection of reported data and may not be exhaustive. Chemical shifts and coupling constants are dependent on the specific derivative and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. masterorganicchemistry.com The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. In derivatives of this compound, the carbon atoms of the two aromatic rings typically resonate in the range of δ 110–150 ppm. rsc.orgrsc.org The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the amino group (C-NH₂) are significantly influenced by these electronegative atoms, causing them to appear at distinct chemical shifts. For example, in a derivative, the carbon bearing the hydroxyl group can appear around δ 152.77 ppm, while the carbon with the amino group might be found at a different downfield position. rsc.org Quaternary carbons, those without any attached protons, often show weaker signals.

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

Compound/Derivative Solvent Chemical Shift (δ ppm) Reference
Derivative 1 CDCl₃ 145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, 124.40, 120.12, 118.81, 116.23 rsc.org
Derivative 2 CDCl₃ 152.77, 144.65, 143.98, 131.70, 129.86, 129.32, 129.00, 127.40, 126.41, 125.79, 124.52, 121.64, 118.26, 117.96, 115.60, 109.52 rsc.org
Derivative 3 CDCl₃ 156.2, 143.0, 142.6, 142.5, 136.0, 132.5, 132.2, 132.2, 131.4, 130.7, 130.3, 130.2, 127.8, 127.5, 127.2, 127.1, 127.0, 126.8, 123.9, 123.4, 122.6, 121.9, 120.0, 116.0 rsc.org

Note: The table presents a selection of reported data and may not be exhaustive. The assignment of specific peaks to individual carbon atoms requires further detailed analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound and its derivatives, characteristic stretching vibrations for the O-H and N-H groups are expected in the region of 3200-3600 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ range. acs.org The C-N and C-O stretching vibrations can also be identified in the fingerprint region (below 1500 cm⁻¹). libretexts.org For example, in a related biphenyl (B1667301) derivative, IR spectroscopy was used to identify key functional groups. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H Stretching 3200 - 3600 (broad) libretexts.org
N-H Stretching 3300 - 3500 libretexts.org
Aromatic C-H Stretching 3000 - 3100 acs.org
Aromatic C=C Stretching 1400 - 1600 acs.org
C-O Stretching 1000 - 1300 libretexts.org
C-N Stretching 1000 - 1350 libretexts.org

Note: The exact positions and intensities of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

Raman Spectroscopy (Theoretical and Experimental)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, the C=C stretching vibrations of the phenyl rings give rise to strong Raman signals. Theoretical DFT calculations can be used to predict the Raman spectra, which can then be compared with experimental results to confirm structural assignments. researchgate.net For instance, in a study of a different biphenyl derivative, Raman spectroscopy was used to characterize the compound. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, the molecular ion peak [M]⁺ would be expected, along with fragment ions resulting from the cleavage of the biphenyl linkage or the loss of the amino or hydroxyl groups.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound

Derivative Ionization Method Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
Derivative 1 ESI 260.14338 260.14366 rsc.org
Derivative 2 ESI 276.13829 276.13801 rsc.org
Derivative 3 ESI 287.16417 287.16443 rsc.org

Note: ESI refers to Electrospray Ionization, a soft ionization technique commonly used for polar molecules.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. up.ac.za The resulting spectrum can provide valuable information about the electronic structure of a molecule, particularly the presence of chromophores, which are functional groups that absorb light. tanta.edu.eg

In the context of this compound and its derivatives, UV-Vis spectroscopy is instrumental in characterizing their electronic transitions. The biphenyl system itself is a chromophore, and the presence of substituents such as amino and hydroxyl groups can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. up.ac.zarsc.org

For example, phenol (B47542) exhibits a maximum absorption (λmax) at 275 nm. The introduction of additional functional groups, such as a nitro group in 3-nitrophenol, can lead to the appearance of a second absorption band at a longer wavelength (around 340 nm), which extends into the visible region and imparts a pale yellow color to the compound. docbrown.info The electronic transitions in substituted biphenyls are influenced by the nature and position of the substituents on the aromatic rings. up.ac.za The absorption spectra of these compounds can be affected by factors such as the solvent used and the pH of the solution, especially for compounds with acidic or basic functional groups. tanta.edu.eg

The table below summarizes the UV-Vis absorption data for phenol and a related biphenyl derivative, illustrating how substitution affects the electronic absorption properties.

Compoundλmax (nm)SolventReference
Phenol275Not specified docbrown.info
3-Nitrophenol275, 340Not specified docbrown.info
4-Hydroxybiphenyl200, 262Not specified nih.gov
2-Hydroxybiphenyl248, 276Not specified nih.gov
3-Hydroxybiphenyl206, 252, 290Not specified nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. researchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. ajgreenchem.com

For this compound and its derivatives, elemental analysis serves as a critical checkpoint for structural confirmation. The close agreement between the found and calculated elemental compositions provides strong evidence for the purity and identity of the synthesized compound. mjcce.org.mk

For instance, the elemental analysis of 1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, a biphenyl derivative, yielded the following results: calculated C, 62.56% and H, 3.94%; found C, 62.51% and H, 3.90%. ajgreenchem.com This high degree of correlation supports the proposed structure.

The following table presents elemental analysis data for several biphenyl derivatives, demonstrating the consistency between theoretical and experimental values.

CompoundMolecular FormulaCalculated (%)Found (%)Reference
1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acidC₁₆H₁₂Cl₂O₂C, 62.56C, 62.51 ajgreenchem.com
H, 3.94H, 3.90
1-(4'-methyl-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acidC₁₇H₁₆O₂C, 80.93C, 80.88 ajgreenchem.com
H, 6.39H, 6.35
1-(4'-chloro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acidC₁₆H₁₃ClO₂C, 70.46C, 70.42 ajgreenchem.com
H, 4.80H, 4.75
1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acidC₁₆H₁₄O₂C, 80.65C, 80.60 ajgreenchem.com
H, 5.92H, 5.88

Computational and Theoretical Investigations of 2 Amino 1,1 Biphenyl 3 Ol

Quantum Chemical Calculations (First-Principles Studies)

First-principles studies, which are based on quantum mechanics, are fundamental to understanding the electronic properties of a molecule. However, specific published data for 2-Amino-[1,1'-biphenyl]-3-ol is not available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to optimize molecular geometry and predict vibrational frequencies. While DFT has been applied to a wide range of biphenyl (B1667301) derivatives and other organic molecules to understand their structure and reactivity, no specific studies detailing the DFT analysis of this compound could be located in the searched literature.

Analysis of Electronic Structure (e.g., Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and electrical transport properties. A smaller gap suggests higher reactivity. Although methods for calculating the HOMO-LUMO gap are well-established and have been applied to numerous biphenyl complexes, specific values and analyses for this compound are not present in the available research.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides insight into the bonding and electronic structure within a molecule, including charge delocalization, hybridization, and hyperconjugative interactions. This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which corresponds to the familiar Lewis structure. It is a standard component of computational analysis for many organic compounds, but specific NBO analysis results for this compound have not been published.

Molecular Modeling and Simulation

Molecular modeling and simulation are used to predict how a molecule interacts with biological systems, which is vital for drug discovery and materials science.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This method is instrumental in structure-based drug design to understand binding patterns and affinities. While docking studies have been successfully performed for various biphenyl derivatives to identify potential biological targets, no such studies have been published specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced properties. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. There are no available QSAR studies that include this compound in their training or test sets.

Molecular Shape Analysis (MSA)

Molecular Shape Analysis (MSA) is a computational technique used in quantitative structure-activity relationship (QSAR) studies to understand how the three-dimensional shape of a molecule relates to its biological function. While specific MSA studies on this compound are not prominently documented in publicly available literature, the methodology has been successfully applied to structurally related biphenyl compounds, offering a framework for how such an analysis would be approached. acs.orgacs.org

The core principle of MSA involves identifying the active conformation of a series of molecules and then comparing their shapes. This is often done by superimposing the molecules and analyzing shape variations. For a series of this compound analogs, MSA would provide insights into which spatial regions are sensitive to changes in size and shape. The analysis generates descriptors that quantify these shape characteristics, which are then used to build a QSAR model. acs.org

In a typical MSA study, such as those performed on other biphenyl-containing compounds, several statistical parameters are used to validate the resulting model. acs.org These often include:

r² (Coefficient of Determination): Indicates how well the model fits the data.

q² or r²cv (Cross-validated r²): Measures the predictive power of the model through internal validation (e.g., leave-one-out method).

Predictive r²: Assesses the model's ability to predict the activity of an external test set of compounds not used in model generation.

For example, a study on tebuquine (B1682963) analogues, which also possess a substituted biphenyl structure, demonstrated that MSA could produce a statistically robust model with a high cross-validated r² value (0.812), indicating good predictive ability. acs.org Such a model for this compound derivatives would help identify the optimal steric bulk for substituents, guiding the design of analogs with enhanced activity. The inclusion of spatial and solvent-accessible surface area descriptors can further refine the model, highlighting the importance of molecular orientation within a potential receptor site. acs.org

| Model Validation | Statistical assessment of the model's robustness and predictive power using metrics like r² and q². | Essential to ensure that the correlation between shape and activity is not due to chance. acs.org |

Molecular Field Analysis (MFA)

Molecular Field Analysis (MFA), often performed as Comparative Molecular Field Analysis (CoMFA), is another powerful 3D-QSAR method that complements MSA. MFA evaluates the steric and electrostatic fields surrounding a set of aligned molecules. acs.org It calculates the interaction energies between the molecules and a probe atom (e.g., a sp³ carbon for steric fields, a +1 charge for electrostatic fields) at various points on a 3D grid. The resulting energy values are then used as descriptors to build a QSAR model. researchgate.net

For this compound and its derivatives, an MFA study would generate contour maps that visualize regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky groups are favored, while yellow contours show areas where bulk is detrimental.

Electrostatic Contour Maps: Blue contours often mark regions where positive charges (or hydrogen bond donors) enhance activity, whereas red contours highlight areas where negative charges (or hydrogen bond acceptors) are preferred.

In studies of similar aromatic compounds, MFA has successfully produced models with high predictive accuracy. For instance, an MFA model for tebuquine analogues yielded a cross-validated r² of 0.886, demonstrating a strong correlation between the 3D fields and antimalarial activity. acs.org The analysis revealed that steric, electrostatic, and hydrogen-bond donor/acceptor fields were all relevant descriptors for the structure-activity relationship. acs.org A similar investigation into this compound would elucidate the specific electronic and steric requirements for its interaction with a biological target.

Table 2: Key Concepts in Molecular Field Analysis (MFA/CoMFA)

Field Type Description Potential Insights for this compound
Steric Field Represents the van der Waals interactions (shape and size) of the molecule. Would define the optimal size and shape of substituents on the biphenyl rings for target binding.
Electrostatic Field Represents the electrostatic potential and charge distribution of the molecule. Would highlight the importance of the amino (-NH₂) and hydroxyl (-OH) groups and guide modifications to optimize electrostatic interactions.
Hydrogen Bond Field Can be separately analyzed to show where H-bond donors or acceptors are favorable. Would specifically map the ideal placement for interactions involving the -NH₂ and -OH groups.

| Contour Maps | 3D graphical representations of the QSAR model, showing favorable and unfavorable regions for each field. | Provide a visual guide for medicinal chemists to design more potent analogs. researchgate.net |

Conformational Analysis and Tautomerism Studies

Conformational Analysis

The conformation of biphenyl itself is a well-studied balance of two opposing forces:

Steric Hindrance: Repulsion between the hydrogen atoms at the ortho positions (2, 2', 6, and 6') of the two rings. This force favors a twisted, non-planar conformation to minimize repulsion. ic.ac.uk

Pi-Conjugation: The overlap of the π-electron systems of the two rings. This electronic effect is maximized in a planar conformation and stabilizes the molecule. ic.ac.uk

In unsubstituted biphenyl, the balance of these forces results in a twisted equilibrium conformation with a dihedral angle of approximately 45°. ic.ac.uk The planar conformation represents a transition state, not a stable minimum. ic.ac.uk

For this compound, the conformational landscape is more complex due to its substituents. The presence of the amino group at the 2'-position and the hydroxyl group at the 3-position introduces the possibility of an intramolecular hydrogen bond between the two groups. This interaction would act as a strong conformational lock, significantly favoring a more planar arrangement compared to unsubstituted biphenyl. This forced planarity could enhance π-conjugation across the central bond, but may also introduce strain. Computational modeling, such as using Density Functional Theory (DFT), would be essential to calculate the energy profile of rotation around the central C-C bond and to determine the precise dihedral angle of the lowest-energy conformer.

Table 3: Factors Influencing the Conformation of this compound

Factor Influence Expected Outcome
Steric Repulsion Repulsion between ortho-hydrogens and the 2'-amino group. Favors a twisted conformation.
π-π Conjugation Overlap of phenyl ring π-orbitals. Favors a planar conformation.
Intramolecular H-Bond Attraction between the 2'-amino hydrogen and the 3-hydroxyl oxygen. Strongly favors a near-planar conformation, likely overriding steric repulsion.

| Solvent Effects | Polar solvents may stabilize more polar conformers. | Can shift the conformational equilibrium. |

Tautomerism Studies

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov This phenomenon, known as prototropic tautomerism, is highly relevant for this compound due to the presence of both an amino (-NH₂) group and a hydroxyl (-OH) group.

The compound is typically represented in its phenol-amine form. However, it can potentially exist in equilibrium with other tautomeric forms. Studies on related o-hydroxy Schiff bases show a common equilibrium between enol-imine and keto-amine forms. researchgate.net By analogy, this compound could exhibit similar proton transfer events.

Potential tautomers include:

Phenol-Amine (Canonical Form): The most commonly depicted structure with a neutral -OH group and a neutral -NH₂ group.

Keto-Enamine/Zwitterionic Forms: Resulting from the transfer of the hydroxyl proton to the amino nitrogen. This would create a zwitterionic species with an O⁻ and an NH₃⁺ group, or a keto-enamine tautomer if the aromaticity of the first ring is disrupted to form a cyclohexadienone.

The relative stability of these tautomers, and thus their population at equilibrium, is highly dependent on the environment (gas phase, solvent polarity, solid state). researchgate.netrsc.org Experimental methods like ¹H and ¹³C NMR spectroscopy are powerful tools for identifying which tautomers are present in solution, while X-ray crystallography can determine the structure in the solid state. researchgate.net Computational calculations can predict the relative energies and stabilities of the different tautomers in various environments, providing critical insight into the molecule's behavior. mdpi.com

Table 4: Potential Prototropic Tautomers of this compound

Tautomer Name Structural Description Key Features
Phenol-Amine The standard representation with -OH and -NH₂ groups. Aromatic rings intact; neutral molecule.
Zwitterionic Form Proton transfer from -OH to -NH₂. Features -O⁻ and -NH₃⁺ groups; maintains aromaticity.

| Keto-Ammonium Form | Proton transfer from -OH to -NH₂ with resonance. | Features a C=O group (quinone-like) and an -NH₃⁺ group; one ring loses aromaticity. |

Advanced Research Applications of 2 Amino 1,1 Biphenyl 3 Ol and Its Analogues

Catalysis and Chiral Ligand Design

The aminobiphenyl framework is a cornerstone in the design of sophisticated ligands and catalysts for asymmetric synthesis and cross-coupling reactions. The ability to fine-tune the steric and electronic properties of these molecules allows for high levels of control in catalytic processes.

Development of Axially Chiral Biphenyl (B1667301) Ligands and Catalysts

The development of effective and practical chiral ligands and catalysts is a primary focus in asymmetric synthesis. chemrxiv.org Axially chiral biaryl compounds are prominent in this area due to their unique, sterically defined chiral environment. snnu.edu.cn Analogues of 2-Amino-[1,1'-biphenyl]-3-ol, particularly [1,1'-biphenyl]-2,2'-diol (BINOL) and its derivatives, serve as foundational cores for a new class of adjustable axially chiral ligands. chemrxiv.orgnih.gov

The design strategy involves modifying substituent groups at various positions on the biphenyl rings (3, 3', 5, 5', 6, 6') to alter the steric, electronic, and geometric properties. chemrxiv.org This tunability is crucial because the reactivity of substrates and the enantioselectivity of products are highly dependent on the catalyst structure. chemrxiv.org For instance, researchers have developed novel adjustable axially chiral [1,1′-biphenyl]-2,2′-diol (BIPOL) cores that can be prepared from materials like (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol. nih.gov These BIPOL-based ligands have been successfully evaluated in several model reactions, including:

Asymmetric additions of diethylzinc (B1219324) to aldehydes. chemrxiv.orgnih.gov

Palladium-catalyzed asymmetric cycloadditions using phosphoramidite (B1245037) ligands. chemrxiv.orgnih.gov

Chiral phosphoric acid-catalyzed asymmetric synthesis. chemrxiv.orgnih.gov

This research provides a useful strategy for creating diverse libraries of axially chiral ligands and catalysts, enabling chemists to find more efficient solutions for specific asymmetric transformations. chemrxiv.org

Role as Palladacycle Precatalysts in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. A significant advancement in this area is the development of highly active and stable palladium precatalysts based on the 2-aminobiphenyl (B1664054) scaffold. rsc.orgnih.govsigmaaldrich.com These precatalysts offer substantial improvements over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have issues with efficiency and interfering ligands. nih.gov

The Buchwald group has developed several generations of these palladacycle precatalysts, which are air, moisture, and thermally stable. sigmaaldrich.com They ensure the efficient in-situ generation of the active phosphine-ligated Pd(0) species required for the catalytic cycle, often allowing for lower catalyst loadings and shorter reaction times. nih.govsigmaaldrich.com

Precatalyst GenerationBackbone ScaffoldActivation ConditionsKey Advantages
G1 Phenethylamine-basedRequires base for deprotonationActive at low temperatures (down to -40 °C). sigmaaldrich.com
G2 Biphenyl-basedRoom temperature with weak bases (phosphate or carbonate). sigmaaldrich.comImproved activation conditions; highly effective for Suzuki-Miyaura couplings. sigmaaldrich.com
G3 Biphenyl-based with mesylateMild conditions. nih.govHighly soluble in common organic solvents; accommodates bulky ligands; improved solution stability. nih.govsigmaaldrich.com

A key innovation was replacing the chloride ligand in earlier versions with a mesylate group, leading to a new class of precatalysts with enhanced solution stability that are easily prepared from a wider range of phosphine (B1218219) ligands. rsc.orgnih.gov These precatalysts, derived from a 2-aminobiphenyl mesylate palladacycle, have demonstrated high efficiency in various cross-coupling reactions, including Suzuki-Miyaura and C-N couplings, even at very low catalyst loadings. nih.gov

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net The use of such auxiliaries is a well-established strategy for synthesizing enantiomerically pure compounds. researchgate.net The structural features of this compound—a chiral biphenyl backbone with amino and hydroxyl groups—make its derivatives ideal candidates for this role.

The fundamental requirements for an effective chiral auxiliary are that it must be readily available, easy to install, provide a strong bias for selective bond formation, and be removable under mild conditions without causing racemization of the product. researchgate.net The development of chiral auxiliaries has been crucial for asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

A notable application of this principle is in the asymmetric synthesis of non-natural amino acids. For example, a recyclable chiral auxiliary is used to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex then undergoes diastereoselective alkylation. After the reaction, the complex is disassembled, allowing the chiral auxiliary to be recovered and yielding the desired enantiomerically pure amino acid. mdpi.com This method has been successfully applied to the large-scale synthesis of compounds like (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com While this specific example does not use a biphenyl-based auxiliary, the underlying principle of using a recoverable chiral moiety to control stereochemistry is directly applicable to the potential uses of this compound derivatives.

Materials Science Innovations

The rigid, π-conjugated biphenyl structure is a key building block for a wide range of organic electronic materials. rsc.org Derivatives of this compound are being explored for their potential in creating next-generation electronic and optoelectronic devices.

Application in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

Biphenyl derivatives are significant intermediates and structural motifs for materials used in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). rsc.org The biphenyl scaffold provides rigidity and chemical stability, which are desirable properties for these applications. rsc.org

In OLEDs, various organic layers are used to transport charges (holes and electrons) and emit light. iupac.org Many of the materials used in the hole-transport layer (HTL) are biphenyl derivatives, such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) and 1,4-bis(1-naphthylphenylamino)biphenyl (NPB). iupac.org The π-conjugated system of the biphenyl core facilitates charge transport, a critical function for efficient device operation. researchgate.net The ability to functionalize the biphenyl structure, for instance by creating fluorinated analogues, allows for the fine-tuning of electronic properties and stability, which is essential for developing advanced display technologies. rsc.org

Exploration in Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) solar cells. researchgate.net The performance of these devices relies heavily on the charge carrier mobility of the semiconductor material. Biphenyl-containing compounds are widely explored for these applications due to their π-conjugated electronic structure, which is conducive to charge transport. rsc.orgscribd.com

The versatility of biphenyl chemistry allows for the synthesis of materials with tailored properties. By adjusting the π-conjugation and modifying the energy band-gap through chemical functionalization, researchers can improve the mobility and stability of organic semiconductors. researchgate.net For example, fluorinated biphenyls are used as scaffolds for organic semiconductors due to their electron-poor nature and high chemical stability. rsc.org The development of new organic semiconductor materials, including those based on the aminobiphenyl framework, is a key area of research aimed at creating flexible, large-area, and cost-effective electronic devices. researchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Polymeric Systems

The unique structural characteristics of this compound and its analogues, featuring both amino and hydroxyl functionalities on a biphenyl scaffold, make them intriguing building blocks for advanced materials such as Metal-Organic Frameworks (MOFs) and functionalized polymers. ontosight.ai These functional groups provide reactive sites for incorporation into larger, highly ordered structures.

In the realm of MOFs, which are crystalline porous materials constructed from metal ions or clusters and organic linkers, the amino and hydroxyl groups of aminobiphenyl derivatives can serve as coordination sites for metal centers. nih.gov For instance, 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, an analogue, has been utilized as a ligand to construct zirconium-based MOFs. ossila.com These materials have demonstrated high efficiency as catalysts in cross-coupling reactions, which are fundamental in organic synthesis. ossila.com The incorporation of such functionalized biphenyls can introduce specific properties to the MOF, such as enhanced catalytic activity or selective guest binding. rsc.org

With respect to polymeric systems, aminobiphenyl derivatives can be electropolymerized to form conducting polymers. The electrooxidation of compounds like 4-aminobiphenyl (B23562) in an acidic solution results in a uniform, conducting polymer film. researchgate.net The resulting polymers, such as poly(4-aminobiphenyl), exhibit interesting electrochromic properties, changing color in response to an applied electrical potential. researchgate.net This behavior is attributed to the formation of polarons and their subsequent oxidation. researchgate.net Furthermore, the functional groups on the biphenyl unit can be used for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications. routledge.combeilstein-journals.org The synthesis of polymers from amino acid-functionalized monomers is also a growing area of research, highlighting the versatility of these building blocks. nih.gov

Table 1: Applications of Aminobiphenyl Analogues in MOFs and Polymers

Compound/AnalogueApplication AreaKey Findings
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acidMetal-Organic Frameworks (MOFs)Used as a ligand to create zirconium-based MOFs that are efficient catalysts for Suzuki and Heck cross-coupling reactions. ossila.com
4-AminobiphenylConducting PolymersCan be electrooxidized to form poly(4-aminobiphenyl), a conducting polymer with electrochromic properties. researchgate.net
Aminobiphenyl DerivativesFunctionalized PolymersServe as monomers for synthesizing polymers with tunable properties through functional group modification. routledge.combeilstein-journals.org

Chemical Biology and Mechanistic Drug Discovery Studies (In Vitro Investigations)

The biphenyl scaffold, particularly when functionalized with amino and hydroxyl groups, represents a privileged structure in medicinal chemistry. In vitro studies are crucial for elucidating the biological activities and therapeutic potential of this compound and its analogues.

The biological activity of compounds like this compound stems from their interactions with various biomolecules, including enzymes and receptors. ontosight.ai The specific arrangement of the amino and hydroxyl groups influences the compound's binding affinity and selectivity for its molecular targets. For example, studies on related aminobiphenyl compounds have shown that they can be metabolized by cytochrome P450 enzymes. wikipedia.org The N-hydroxy derivative of 4-aminobiphenyl, formed through this metabolic process, can then interact with DNA, forming adducts that are implicated in carcinogenesis. wikipedia.orgtandfonline.com Furthermore, N-methylated derivatives of aminobiphenyls have been shown to be substrates for microsomal flavin-containing monooxygenase, leading to the formation of reactive species that can interact with cellular components. nih.gov

Structure-based drug design (SBDD) is a powerful strategy for developing potent and selective inhibitors of specific protein targets. Analogues of this compound have emerged as promising scaffolds for the design of inhibitors for protein kinases, such as PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1). nih.govmedchemexpress.cn PKMYT1 is a crucial regulator of the cell cycle and a therapeutic target in certain cancers. medchemexpress.cnnih.gov

Researchers have developed a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors. nih.govmedchemexpress.cn One such compound, 8ma (also known as PKMYT1-IN-3), demonstrated a high potency against PKMYT1 with an IC50 of 16.5 nM. nih.govinvivochem.com X-ray cocrystallography studies revealed that these inhibitors bind to key residues in the ATP-binding pocket of PKMYT1, such as Asp251 and Tyr121, which accounts for their enhanced potency and selectivity over other kinases like WEE1. nih.govmedchemexpress.cn The clinical candidate RP-6306, another PKMYT1 inhibitor, is currently undergoing phase I/II clinical trials for the treatment of solid tumors. nih.govresearchgate.net

Table 2: PKMYT1 Inhibitors Based on the Aminobiphenyl Scaffold

CompoundTargetIC50Key Interactions
8ma (PKMYT1-IN-3) PKMYT116.5 nM nih.govinvivochem.comBinds to Asp251 and Tyr121 in the ATP-binding pocket. nih.govmedchemexpress.cn
RP-6306 PKMYT1Not specifiedA clinical candidate in Phase I/II trials. nih.govresearchgate.net

The aminobiphenyl scaffold is a common feature in compounds with a wide range of biological activities. ontosight.ai In vitro screening assays are essential for identifying and characterizing these properties. Biphenyl compounds, in general, have been investigated for their antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai The specific biological activity profile of this compound would be determined by its unique chemical structure and how it interacts with biological systems. ontosight.ai For example, related polyphenol compounds have demonstrated significant in vitro antioxidant activity. archivesofmedicalscience.com

Due to their ability to interact with specific biological targets, derivatives of this compound can be utilized as biochemical probes. These probes can help to elucidate enzyme mechanisms and study protein-protein interactions. The deuterated analogue, 3-Aminobiphenyl-d9, is used in metabolic studies to track the biotransformation of aminobiphenyls and understand their interaction with enzymes like cytochrome P450. By tracing the metabolic fate of the labeled compound, researchers can gain insights into the mechanisms of metabolic activation and detoxification.

The inhibition of protein-protein interactions (PPIs) is a challenging but promising area of drug discovery. The PD-1/PD-L1 immune checkpoint pathway is a critical target in cancer immunotherapy. researchgate.netresearchgate.net Small molecule inhibitors that can disrupt the interaction between PD-1 and PD-L1 are being actively pursued as alternatives to antibody-based therapies. nih.govacs.org Biphenyl derivatives have been identified as a key scaffold for the development of such inhibitors. researchgate.netnih.gov

A series of nonsymmetric compounds based on a biphenyl structure have been shown to effectively block the PD-1/PD-L1 interaction. nih.govacs.org These compounds induce the dimerization of PD-L1, preventing its engagement with PD-1. nih.govacs.org For instance, one potent compound from this series exhibited an EC50 of 21.8 nM in a cell-based assay. nih.govacs.org Another study reported a biphenyl pyridine (B92270) derivative with an IC50 value of 3.8 nM for inhibiting the PD-1/PD-L1 interaction. bohrium.comnih.gov These findings highlight the potential of aminobiphenyl analogues as small molecule immune checkpoint inhibitors. nih.govacs.orgbohrium.comnih.gov

Table 3: Aminobiphenyl Analogues as PD-1/PD-L1 Inhibitors

Compound TypeMechanism of ActionPotency
Nonsymmetric Biphenyl DerivativesInduce PD-L1 dimerization, blocking PD-1/PD-L1 interaction. nih.govacs.orgEC50 of 21.8 nM in a cell-based assay for a lead compound. nih.govacs.org
Biphenyl Pyridine DerivativesInhibit the PD-1/PD-L1 interaction. bohrium.comnih.govIC50 of 3.8 nM for a lead compound. bohrium.comnih.gov

Development of Targeted Heterobivalent Ligands for Protein Binding

The development of heterobivalent ligands represents a sophisticated strategy in medicinal chemistry and chemical biology to enhance the affinity and specificity of molecules for biological targets. A heterobivalent ligand is a single chemical entity that incorporates two different pharmacophores, or binding units, connected by a chemical linker. This design allows the ligand to simultaneously engage two distinct protein targets or two different binding sites on a single protein. This dual-targeting approach can lead to significantly improved therapeutic or diagnostic efficacy, particularly in complex diseases like cancer where multiple cellular pathways are often dysregulated.

A key area of research is the targeting of cell surface proteins that are overexpressed on cancer cells. While no direct studies detailing the use of this compound in heterobivalent ligands are prominently published, research into its analogues, specifically those containing a biphenyl-ol scaffold, provides significant insights into this application.

One notable study focused on creating a heterobivalent ligand for the dual targeting of prostate-specific membrane antigen (PSMA) and hepsin, two cell surface biomarkers highly expressed in prostate cancer. nih.govresearchgate.netkorea.ac.krnih.govdtic.mil In this research, scientists designed and synthesized a novel heterobivalent compound by linking a hepsin-binding molecule with a well-established PSMA-binding molecule. nih.govkorea.ac.kr

The scaffold used for the hepsin-binding portion was an analogue of a biphenyl-ol, specifically an amidine-containing indole (B1671886) derivative named 2-[4'-(Aminomethyl)-4-hydroxy[1,1'-biphenyl]-3-yl]-1H-indole-5-carboximidamide . nih.gov This molecule was joined to a Lys-urea-Glu scaffold, a key structure known for its specific and high-affinity binding to PSMA. nih.govkorea.ac.kr To enable visualization in biological systems, an optical dye, SulfoCy7 , was also attached to the final conjugate. nih.govkorea.ac.kr

The resulting heterobivalent ligand, referred to as compound 30 in the study, was evaluated for its ability to inhibit both target proteins. nih.govresearchgate.net The research yielded promising results, demonstrating that the synthesized conjugate could effectively bind to both PSMA and hepsin. nih.govnih.gov In vitro cell uptake experiments further confirmed that the ligand selectively binds to and is retained in cells that express both PSMA and hepsin at high levels. nih.govnih.gov

The detailed research findings on the inhibitory activities of the final heterobivalent compound are summarized in the table below.

Target ProteinInhibitory Concentration (IC50)Reference
Prostate-Specific Membrane Antigen (PSMA)28 nM nih.govresearchgate.netnih.gov
Hepsin2.8 µM nih.govresearchgate.netnih.gov
Table 1: Inhibitory activity of the heterobivalent ligand (Compound 30) against its target proteins.

This research underscores the potential of using biphenyl-ol analogues as a foundational scaffold in the rational design of complex, multi-target ligands for enhanced protein binding and cellular specificity.

Conclusion and Future Research Directions

Synthesis of Current Academic Contributions on 2-Amino-[1,1'-biphenyl]-3-ol

The academic contributions concerning this compound are primarily centered on its synthesis and its role as a key intermediate or structural motif in the development of more complex molecules. While literature exclusively focused on this compound is limited, its synthesis can be inferred from established methods for creating substituted biphenyls. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in this context, providing a versatile method for forming the crucial carbon-carbon bond between the two phenyl rings. google.com

A plausible synthetic pathway would involve the coupling of a protected 2-aminophenol (B121084) derivative, such as a boronic acid or ester, with a suitable phenyl partner. A patent for a related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, describes a process starting with 2-nitro-6-bromophenol, which undergoes protection of the hydroxyl group, followed by a Suzuki coupling with 3-carboxyphenylboronic acid, and subsequent deprotection and reduction of the nitro group to an amine. google.com This multi-step approach highlights the complexities involved in synthesizing specifically substituted biphenyl (B1667301) amines.

Research on derivatives of this compound provides significant insight into its academic importance. For instance, studies on 2-amino biphenyl derived amides have demonstrated their potential as biocidal agents, active against various microorganisms. researchgate.net This suggests that the 2-amino biphenyl scaffold, a core component of this compound, is a valuable pharmacophore in the search for new antimicrobial agents.

Synthetic MethodKey ReagentsReaction TypeRelevance to this compound
Suzuki-Miyaura CouplingPalladium catalyst, Phenylboronic acid, Aryl halideCross-couplingPrimary method for forming the biphenyl bond. google.com
Multi-step Synthesis (Inferred)Protected aminophenols, boronic acids, reducing agentsFunctional group manipulation and couplingNecessary for achieving specific substitution patterns. google.com

Identification of Emerging Research Frontiers

The most significant emerging research frontier for this compound is in the field of oncology, specifically in the development of targeted cancer therapies. A recent and pivotal study, published in September 2024, details the structure-based design of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1. nih.gov PKMYT1 is a protein kinase that has been identified as a synthetic lethal target for cancers with CCNE1 amplification, a common occurrence in breast cancer that currently lacks effective treatments. nih.gov

This research demonstrates that the this compound core structure serves as a critical scaffold for these inhibitors. The study highlights how the introduction of key binding interactions between the inhibitors and specific residues of the PKMYT1 protein significantly enhances their potency and selectivity. nih.gov The representative compound from the study, 8ma, not only showed excellent potency against PKMYT1 but also suppressed the proliferation of a CCNE1-amplified breast cancer cell line and exhibited synergistic cytotoxicity when combined with the chemotherapy drug gemcitabine. nih.gov

Research AreaKey FindingsImplication for this compound
Oncology / Medicinal ChemistryDerivatives are potent and selective inhibitors of PKMYT1. nih.govCrucial scaffold for developing new cancer therapies. nih.gov
Structure-Based Drug DesignSpecific interactions with PKMYT1 residues enhance potency. nih.govA valuable template for designing targeted inhibitors. nih.gov
Synergistic TherapiesDerivatives show synergistic effects with existing chemotherapy. nih.govPotential for use in combination cancer treatments. nih.gov

Prospects for Interdisciplinary Investigations and Novel Applications

The unique structural features of this compound open up prospects for a range of interdisciplinary investigations and novel applications beyond its immediate use in medicinal chemistry.

In the field of agrochemicals , the synthesis of biphenyl amines is of significant interest as they are key intermediates in the preparation of active ingredients for fungicides. google.com The methodologies used to synthesize this compound could be adapted and optimized for the large-scale production of agrochemical precursors, contributing to the development of more efficient and environmentally friendly crop protection agents.

The demonstrated biocidal activities of related 2-amino biphenyl amides suggest a potential application in materials science . researchgate.net this compound and its derivatives could be incorporated into polymers or coatings to create surfaces with antimicrobial properties. Such materials would be valuable in medical devices, food packaging, and public health settings to prevent the spread of infections.

Furthermore, the intersection of its biological activity and chemical structure makes this compound a candidate for the development of advanced biosensors . The amino and hydroxyl groups offer sites for functionalization, allowing the molecule to be tethered to sensor surfaces or integrated into chromogenic systems for the detection of specific analytes.

Q & A

Q. What are the established synthetic routes for 2-Amino-[1,1'-biphenyl]-3-ol, and how can reaction conditions be optimized?

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, coupling (3-hydroxyphenyl)boronic acid with halogenated aniline derivatives under inert conditions (e.g., nitrogen atmosphere) yields the biphenyl scaffold. Optimization includes varying ligands (e.g., XPhos), temperature (80–120°C), and base (e.g., K₂CO₃) to improve yield (up to 99%) and purity . Post-synthetic amination or reduction steps may introduce the amino group.

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on 1H/13C NMR to verify aromatic proton environments and substituent positions, mass spectrometry (MS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., -OH at ~3200–3500 cm⁻¹). High-resolution LC-MS is recommended for purity assessment (>98%) .

Q. What are the critical storage conditions to maintain compound stability?

Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of the amino group and phenolic -OH. Use amber vials to avoid photodegradation. Stability tests via periodic HPLC analysis are advised to monitor degradation products .

Advanced Research Questions

Q. How can this compound be utilized in structure-based drug design for oncology?

The compound’s biphenyl scaffold serves as a core for designing selective kinase inhibitors. For example, Wang et al. (2024) derivatized it into PKMYT1 inhibitors by introducing carboxamide groups, enabling interactions with the kinase’s ATP-binding pocket. Computational docking (e.g., AutoDock Vina) and MD simulations validated binding modes, while in vitro assays confirmed inhibition of CCNE1-amplified breast cancer cell proliferation (IC₅₀ < 100 nM) .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

As a rigid ligand with amino and hydroxyl groups, it coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. These frameworks exhibit catalytic activity in cross-coupling reactions due to accessible Lewis acid sites. Post-synthetic modification (e.g., ferrocenyl grafting) enhances redox properties for electrocatalysis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols using CCNE1-amplified HCC1187 cells (as in ) and validate via orthogonal assays (e.g., Western blot for PKMYT1 inhibition). Control for off-target effects using CRISPR-edited isogenic cell lines.

Q. What strategies mitigate instability of this compound in biological systems?

Instability in physiological pH (e.g., deprotonation of -OH/-NH₂) can be addressed via prodrug design . Acetylation of phenolic -OH or PEGylation improves plasma half-life. Pharmacokinetic studies in murine models showed a 3-fold increase in bioavailability with prodrug formulations .

Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?

Use HPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities (e.g., unreacted boronic acid). Validate methods per ICH guidelines (LOQ < 0.1%) and reference pharmacopeial standards .

Methodological Notes

  • Synthetic Optimization : Prioritize ligand screening (e.g., SPhos vs. XPhos) to reduce palladium loading and improve turnover .
  • MOF Design : Pair this compound with dicarboxylic acid linkers (e.g., H₂BPDC-NH₂) to prevent interpenetration and enhance porosity .
  • Biological Assays : Include negative controls (e.g., scramble siRNA) and replicate data across ≥3 independent experiments to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.